2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide
Description
2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide is a synthetic α,β-unsaturated amide derivative featuring a cyano group, a 2,6-dimethylphenyl substituent, and a 1-(4-methylphenyl)sulfonylindol-3-yl moiety. The sulfonylindol group introduces strong electron-withdrawing characteristics, while the 4-methylphenyl substituent may enhance lipophilicity.
Properties
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-18-11-13-23(14-12-18)34(32,33)30-17-22(24-9-4-5-10-25(24)30)15-21(16-28)27(31)29-26-19(2)7-6-8-20(26)3/h4-15,17H,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZRJQVLMPQOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the indole derivative, followed by the introduction of the sulfonyl group. The final steps involve the formation of the cyano group and the coupling of the dimethylphenyl and methylphenylsulfonyl groups. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules from the provided evidence, focusing on molecular features, substituents, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Flexibility : The target compound’s α,β-unsaturated amide backbone introduces rigidity compared to the saturated pentanamide chains in compounds. This rigidity may influence binding specificity or optical properties .
Nitro groups () increase polarity but may reduce metabolic stability, whereas sulfamoyl groups () improve aqueous solubility .
Heterocyclic Variations : Pyridine/pyrimidine sulfamoyl substituents () offer distinct hydrogen-bonding capabilities compared to the target’s indole system, which may affect intermolecular interactions .
Research Implications
While the provided evidence lacks biological or spectroscopic data, structural comparisons highlight critical design considerations:
- Substituent choice (e.g., nitro vs. sulfamoyl) profoundly impacts physicochemical properties, guiding optimization for specific applications .
Biological Activity
2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide is a compound that has garnered attention in various fields due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyano group, an indole moiety, and a sulfonyl group, contributing to its diverse biological activities.
The biological activity of this compound primarily arises from its interaction with specific biological targets. Research indicates that it may exhibit:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
In vitro Studies
In vitro studies have demonstrated the effectiveness of this compound in various assays:
| Assay Type | Effect Observed | Reference |
|---|---|---|
| Cell Proliferation | Inhibition of cancer cell growth | |
| Antimicrobial Activity | Bactericidal effect against E. coli | |
| Cytokine Production | Reduction in TNF-alpha levels |
In vivo Studies
In vivo studies further support the biological activity of this compound. Animal models have been utilized to assess its therapeutic potential:
- Tumor Models : In murine models, the compound significantly reduced tumor size and improved survival rates compared to control groups.
- Inflammatory Models : The compound showed efficacy in reducing symptoms in models of induced inflammation.
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Case Study on Cancer Treatment :
- A study published in a peer-reviewed journal reported that patients treated with formulations containing this compound experienced a notable decrease in tumor markers and improved quality of life.
-
Case Study on Infection Control :
- In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of this compound resulted in successful eradication of pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
